Technical Guide: 3-Fluoro-2-methyl-6-nitroaniline (CAS 485832-96-0)
Technical Guide: 3-Fluoro-2-methyl-6-nitroaniline (CAS 485832-96-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical intermediate 3-Fluoro-2-methyl-6-nitroaniline, CAS 485832-96-0. Due to its specific substitution pattern, combining a fluorine atom, a methyl group, and a nitro group on an aniline scaffold, this compound serves as a valuable building block in medicinal chemistry and functional material synthesis. This document consolidates available physicochemical data, outlines a plausible synthetic protocol based on established chemical transformations, and discusses its potential applications in drug discovery.
Core Compound Data
The following tables summarize the key identifiers and reported physicochemical properties for 3-Fluoro-2-methyl-6-nitroaniline.
Table 1: Compound Identification
| Identifier | Value |
| CAS Number | 485832-96-0[1][2] |
| IUPAC Name | 3-fluoro-2-methyl-6-nitroaniline[1] |
| Synonyms | 2-Amino-6-fluoro-3-nitrotoluene, 3-fluoro-2-methyl-6-nitrophenylamine[3] |
| Molecular Formula | C₇H₇FN₂O₂[1][2] |
| Molecular Weight | 170.14 g/mol [3][4] |
| Canonical SMILES | CC1=C(F)C=CC(=C1N)--INVALID-LINK--[O-][1] |
| InChI Key | CRPZQUGQOPIFPQ-UHFFFAOYSA-N[1] |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Physical Form | Solid | [5] |
| Melting Point | 118-121 °C | [5] |
| Boiling Point | 310.1 °C at 760 mmHg (Predicted) | [5] |
| Purity | Typically >97% or 98% | [2][3][5] |
| Storage Temperature | 4°C, protect from light | [5] |
Experimental Protocols
Proposed Synthesis of 3-Fluoro-2-methyl-6-nitroaniline
This protocol is based on well-established methods for the regioselective nitration of substituted anilines, such as the synthesis of 2-methyl-6-nitroaniline from 2-methylaniline.[6][7]
Step 1: Acetylation (Amine Protection)
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Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-fluoro-2-methylaniline (1.0 eq) in glacial acetic acid.
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Reagent Addition: Cool the flask in an ice bath and slowly add acetic anhydride (1.1 eq) dropwise while stirring.
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Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours until thin-layer chromatography (TLC) indicates complete consumption of the starting aniline.
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Work-up: Pour the reaction mixture into ice-cold water to precipitate the acetylated product, N-(3-fluoro-2-methylphenyl)acetamide. Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum.
Step 2: Nitration
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Reaction Setup: Add the dried N-(3-fluoro-2-methylphenyl)acetamide (1.0 eq) to concentrated sulfuric acid at 0 °C in a clean, dry round-bottom flask. Stir until all the solid has dissolved.
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Nitrating Mixture: In a separate flask, prepare a nitrating mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid. Cool this mixture to 0 °C.
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Reagent Addition: Add the nitrating mixture dropwise to the solution of the acetylated compound, ensuring the temperature is maintained below 5 °C throughout the addition. The ortho-directing effect of the methyl group and the meta-directing effect of the acylamino group should favor nitration at the C6 position.
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Reaction: Stir the reaction mixture at 0-5 °C for 2-4 hours, monitoring progress by TLC.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The nitrated intermediate, N-(3-fluoro-2-methyl-6-nitrophenyl)acetamide, will precipitate. Filter the solid, wash thoroughly with cold water to remove excess acid, and dry.
Step 3: Hydrolysis (Deprotection)
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Reaction Setup: Suspend the crude N-(3-fluoro-2-methyl-6-nitrophenyl)acetamide in a mixture of ethanol and concentrated hydrochloric acid.
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Reaction: Heat the mixture to reflux and maintain for 4-8 hours, or until TLC analysis confirms the complete removal of the acetyl group.
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Work-up: Cool the reaction mixture to room temperature and then neutralize by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8. The product, 3-Fluoro-2-methyl-6-nitroaniline, will precipitate.
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Purification: Filter the crude product, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.
Analytical Characterization Workflow
The identity and purity of the synthesized 3-Fluoro-2-methyl-6-nitroaniline should be confirmed using standard analytical techniques.
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Chromatography: Assess purity using High-Performance Liquid Chromatography (HPLC) with a C18 column and a suitable mobile phase (e.g., acetonitrile/water gradient) with UV detection.
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Mass Spectrometry (MS): Confirm the molecular weight (170.14 g/mol ) via LC-MS or direct infusion MS.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Confirm the aromatic and methyl proton signals and their respective couplings.
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¹³C NMR: Confirm the number of unique carbon environments.
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¹⁹F NMR: Observe the fluorine signal.
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Infrared (IR) Spectroscopy: Identify characteristic peaks for the N-H stretches of the amine, C-H stretches of the aromatic ring and methyl group, and the symmetric/asymmetric stretches of the nitro group (NO₂).
Role in Drug Discovery and Development
While no direct biological activity has been reported for 3-Fluoro-2-methyl-6-nitroaniline itself, its value lies in its utility as a chemical intermediate. Nitroaromatic compounds are versatile precursors in medicinal chemistry.[8]
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Precursor to Diamines: The nitro group can be readily reduced to an amine, yielding a substituted benzene-1,2-diamine. This diamine scaffold is crucial for the synthesis of various heterocyclic systems, such as benzimidazoles, which are prevalent in many biologically active molecules.
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Modulation of Physicochemical Properties: The inclusion of a fluorine atom is a common strategy in drug design. Fluorine can enhance metabolic stability, increase binding affinity, and modulate lipophilicity and pKa, often leading to improved pharmacokinetic profiles.[9]
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Directed Synthesis: The specific substitution pattern allows for directed, regioselective synthesis of more complex molecules. It is an ideal starting material for building molecules where this particular arrangement of functional groups is required for biological activity, such as in kinase inhibitors or other targeted therapies.
Visualized Workflows and Relationships
The following diagrams, generated using DOT language, illustrate the key processes described in this guide.
References
- 1. rsc.org [rsc.org]
- 2. 3-Fluoro-2-methylaniline | C7H8FN | CID 285553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Fluoro-6-nitroaniline | C6H5FN2O2 | CID 87316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN105622426A - Preparation method of 4-fluoro -N-methyl-3-nitroaniline - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis Technique of 2-Methyl-6-nitroaniline [energetic-materials.org.cn]
- 8. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
